molecular formula C8H10FN B133924 4-Fluoro-3,5-dimethylaniline CAS No. 1840-27-3

4-Fluoro-3,5-dimethylaniline

Cat. No. B133924
CAS RN: 1840-27-3
M. Wt: 139.17 g/mol
InChI Key: IGNFILTZSIUWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3,5-dimethylaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. The presence of the fluorine atom and methyl groups in the compound suggests that it may have unique electronic properties and reactivity due to the electron-withdrawing effects of the fluorine and the electron-donating effects of the methyl groups.

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-3,5-dimethylaniline involves various strategies. For instance, the synthesis of a polyimide series derived from a monomer containing a perfluorobiphenyl group with two 2,6-dimethylaniline units connected by an ether bond was reported. This monomer was polycondensed with several aromatic dianhydrides using a traditional two-step imidization procedure . Another synthesis approach involved the condensation of an "aminoacid moiety" with a dioxane derivative, which was then followed by a reduction process to obtain a 4-fluoro analog . These methods highlight the versatility in synthesizing fluorinated aromatic compounds, which could be adapted for the synthesis of 4-Fluoro-3,5-dimethylaniline.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dimethylaniline would be characterized by the presence of a benzene ring substituted with fluorine and methyl groups at specific positions. The electronic absorption and fluorescence spectroscopy of peptides containing similar fluorinated aromatic amino acids have been studied, providing insights into the electronic properties of such compounds . The molecular dimensions and electronic characteristics of these compounds are influenced by the substituents on the benzene ring.

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Fluoro-3,5-dimethylaniline has been explored in various chemical reactions. For example, the synthesis of a derivative of N,N-dimethylaniline that reacts with phenols to form colored products for thin-layer chromatography (TLC) determination has been described . This suggests that 4-Fluoro-3,5-dimethylaniline could potentially participate in electrophilic aromatic substitution reactions due to the activating influence of the methyl groups and the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds, such as those derived from 4-Fluoro-3,5-dimethylaniline, are often characterized by high optical transparency and good thermal properties . The introduction of fluorine atoms can lead to low refractive indices and low birefringence in polyimides derived from related monomers . Additionally, the synthesis of 4-fluoropyrrolidine derivatives, which share the fluorinated motif, has been optimized for high yield and enantiomeric purity, indicating the potential for 4-Fluoro-3,5-dimethylaniline to be used in medicinal chemistry applications .

Scientific Research Applications

Electronic Spectra and Excited-State Dynamics

  • 4-Fluoro-N,N-dimethylaniline (FDMA) has been studied for its photo-induced intramolecular charge transfer (ICT) properties, showing dual fluorescence in different solvents. These studies used ultrafast time-resolved spectroscopy and computational methods, revealing important insights into the electronic transitions of FDMA (Fujiwara et al., 2013).

Fluorescence Behavior Analysis

  • High-level quantum chemical methods were used to examine the fluorescence behavior of FDMA, providing insights into the deactivation pathways of photoexcited FDMA. This research helps in understanding the photophysical characteristics of such compounds (Bohnwagner & Dreuw, 2017).

Photodehalogenation Studies

  • The photodehalogenation of fluoro or chlorobenzene derivatives, including 4-fluoro-N,N-dimethylaniline, has been explored to understand the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, providing a pathway to study the effect of substituents on photophysics and primary dehalogenation processes (Protti et al., 2012).

Biochemical Studies

  • FDMA's interaction with biological systems like hemoglobin has been studied, providing insights into its biochemical behavior and potential implications for understanding related compounds (Renner, 2004).

Synthesis and Characterization in Polymer Chemistry

  • FDMA has been used in the synthesis and characterization of new polymers, contributing to the development of materials with specific properties. This includes its use in the synthesis of new polyamides and polyimides (Liaw et al., 2002).

Fluorescence and Charge Transfer

  • Studies have been conducted to understand the absence of intramolecular charge transfer in FDMA, contributing to the knowledge of its fluorescence properties in various solvents (Zachariasse et al., 2017).

Role in Generating Reactive Oxygen Species

  • The role of similar compounds in generating reactive oxygen species (ROS) and their impact on cellular toxicity has been explored, providing insights into the molecular mechanisms leading to observed risks associated with exposure to such compounds (Chao et al., 2014).

Safety And Hazards

4-Fluoro-3,5-dimethylaniline is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312-H315-H319-H331-H335, indicating potential health hazards upon exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-fluoro-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFILTZSIUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598112
Record name 4-Fluoro-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethylaniline

CAS RN

1840-27-3
Record name 4-Fluoro-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1840-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 95 ml. hexane solution of 3,5-dimethylphenylazide prepared in Step A above was charged to a rocker bomb and 20 ml. of hydrogen fluoride was added. The reaction mixture was then aged for 10 hours at room temperature with agitation, after which it was cooled, vented, and poured from the bomb, and the bomb rinsed with 40 ml. of water and 40 ml. of dichloromethane. The combined hexane, dichloromethane and hydrogen fluoride were blown down under nitrogen. The resulting residue was combined with the aqueous rinse, cooled to 0° C., and rendered alkaline with KOH pellets. The residue was then extracted three times with 75 ml. of dichloromethane per extraction, and the combined extracts dried over MgSO4 and then concentrated under reduced pressure to yield 7.34g. (66.2%) of a brown-red oil. This oil was then vacuum distilled at 40 mm. Hg to give 6.70g. of a colorless oil, a 60% yield. The final product had a b.p. of 127°-130° C. at 40 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
brown-red oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

In 3 liters of methanol was dissolved 15 g of this 3,5-dimethyl-4-fluoro-1-nitrobenzene, and the resulting solution was treated with nitrogen to replace the air, after which 10 g of palladium carbon was added and catalytic reduction with hydrogen gas was carried out. After completion of the reaction, the insoluble materials were filtered off and the filtrate was concentrated to obtain 12.3 g of 3,5-dimethyl-4-fluoroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3,5-dimethylaniline
Reactant of Route 3
4-Fluoro-3,5-dimethylaniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3,5-dimethylaniline
Reactant of Route 5
4-Fluoro-3,5-dimethylaniline
Reactant of Route 6
4-Fluoro-3,5-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.